molecular formula C19H25N7O B2985675 6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097921-99-6

6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2985675
CAS RN: 2097921-99-6
M. Wt: 367.457
InChI Key: MDTUMWZTIAVARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

  • A study focused on the synthesis and evaluation of antihistaminic activity and eosinophil infiltration inhibition. Researchers discovered that certain fused pyridazines, including compounds similar to the one , exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This was notably evident in a compound that showed potent antihistaminic activity and inhibited eosinophil infiltration in the skin of sensitized guinea pigs, highlighting its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Cardiovascular Applications

  • Another study explored the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including those similar to the specified compound. The research found potent coronary vasodilating and antihypertensive activities in some of these compounds, indicating potential applications in cardiovascular therapeutics (Sato et al., 1980).

Anti-diabetic Drug Development

  • A recent study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in the development of anti-diabetic drugs, indicating the relevance of such compounds in treating diabetes (Bindu et al., 2019).

Antimicrobial Activity

  • A study on novel thiazolo-triazolo-pyridine derivatives, including compounds structurally related to the one , revealed significant antimicrobial activity against various microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Suresh et al., 2016).

Cancer Treatment and Antifibrotic Agents

  • Research on the synthesis and evaluation of pyridazine analogs in medicinal chemistry highlighted their importance in pharmaceutical applications. One study synthesized a compound with a pyridazine base structure and analyzed its potential as a cancer immunotherapeutic or antifibrotic agent. The compound showed promising properties as an inhibitor of TGF-β type I receptor kinase, which is a target in cancer therapy and fibrosis treatment (Sallam et al., 2021).

properties

IUPAC Name

6-tert-butyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-19(2,3)15-4-7-18(27)25(22-15)12-14-8-10-24(11-9-14)17-6-5-16-21-20-13-26(16)23-17/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUMWZTIAVARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.